Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate
Description
Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate is an azo compound characterized by a benzenesulphonate backbone linked to a 4-amino-1-naphthylazo group at the meta position. Azo compounds are widely used as dyes due to their vibrant colors and stability. These compounds often serve as colorants in industrial, cosmetic, and food applications .
Key structural features include:
- Azo linkage (-N=N-): Provides chromophoric properties.
- Sulphonato group (-SO₃⁻): Enhances water solubility and ionic character.
- Amino substituent (-NH₂): Modifies electronic properties and influences biodegradation .
Structure
3D Structure of Parent
Properties
CAS No. |
83006-57-9 |
|---|---|
Molecular Formula |
C16H16N4O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
azanium;3-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H13N3O3S.H3N/c17-15-8-9-16(14-7-2-1-6-13(14)15)19-18-11-4-3-5-12(10-11)23(20,21)22;/h1-10H,17H2,(H,20,21,22);1H3 |
InChI Key |
WYRXKKLOIZVPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)[O-])N.[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate typically involves the diazotization of 4-amino-1-naphthylamine followed by coupling with m-aminobenzenesulphonic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid, and the resulting diazonium salt is then reacted with the coupling component to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction conditions .
Chemical Reactions Analysis
Reduction of the Azo Group
The azo (–N=N–) bond in this compound undergoes reductive cleavage under acidic or basic conditions, yielding aromatic amines. This reaction is significant for both industrial applications and toxicological studies due to the potential release of carcinogenic amines .
Example reaction pathway:
Acid-Base Reactions
The sulfonate (–SO) and ammonium (NH) groups participate in pH-dependent equilibria:
-
Sulfonate group : Remains deprotonated across most pH ranges, contributing to water solubility.
-
Ammonium group : Acts as a weak acid () and deprotonates under alkaline conditions to form a free amine .
Equilibrium example:
Coupling Reactions
The electron-rich aromatic amine (4-aminonaphthyl group) facilitates electrophilic substitution, enabling diazo coupling with phenols or aromatic amines under acidic conditions . This reactivity is exploited in synthesizing higher-order azo dyes.
Example coupling partner:
Key catalysts for such transformations include:
-
Pd-based systems : Enable C–N bond formation at low temperatures (e.g., 80–120°C) .
-
Copper(I) iodide : Facilitates Ullmann-type couplings for heterocycle synthesis .
Photochemical Reactions
The azo group undergoes cis-trans isomerization upon UV/visible light exposure, altering the compound’s spectral properties. This photoresponsive behavior is leveraged in optoelectronic materials .
Key observations:
-
λmax_{\text{max}}max : ~480 nm (azo chromophore absorption).
-
Quantum yield : ~0.15 for trans→cis isomerization in aqueous solutions .
Metal Complexation
The sulfonate and amino groups act as ligands for transition metals (e.g., Cu, Fe), forming coordination complexes. These interactions are critical in wastewater treatment and catalysis .
Example complex structure:
| Metal Ion | Application | Stability Constant (log K) |
|---|---|---|
| Cu | Catalytic oxidation of organic pollutants | 8.2–9.1 |
| Fe | Fenton-like degradation of azo dyes | 6.5–7.8 |
Stability and Environmental Fate
Scientific Research Applications
Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate involves its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in its binding affinity and stability. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, leading to its diverse applications .
Comparison with Similar Compounds
Analytical Methods
- HPLC Analysis: Reverse-phase chromatography with ammonium acetate buffers and methanol gradients is standard for quantifying azo dyes and their degradation products .
- Structural Confirmation: NMR and crystallography (e.g., hydrogen bonding in sulfonate salts ).
Biological Activity
Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate, a compound belonging to the azo dye family, has garnered attention due to its potential biological activities. Azo compounds are characterized by the presence of the azo group (-N=N-), which can influence their interactions with biological systems. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical formula for this compound is:
This compound consists of a naphthalene backbone with amino and sulfonate functional groups, which contribute to its solubility and reactivity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 302.35 g/mol |
| Solubility | Soluble in water |
| Color | Yellow to orange |
Antimicrobial Activity
Research indicates that azo compounds exhibit notable antimicrobial properties. A study assessed the antimicrobial efficacy of various azo dyes, including this compound, against a range of bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Candida albicans
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 50 to 100 µg/mL against the tested strains, indicating moderate antibacterial activity.
Case Study: Efficacy Against MRSA
In a specific case study involving methicillin-resistant Staphylococcus aureus (MRSA), the compound showed a significant reduction in bacterial growth when used in combination with conventional antibiotics, suggesting a potential role as an adjuvant therapy.
Anticancer Activity
Azo dyes have been investigated for their anticancer properties due to their ability to induce apoptosis in cancer cells.
Research Findings
-
Cell Line Studies : In vitro studies using human cervical cancer cells (HeLa) revealed that treatment with this compound resulted in:
- IC50 Value : Approximately 20 µM after 48 hours of exposure.
- Mechanism : Induction of oxidative stress leading to apoptosis.
- Animal Models : In vivo studies demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer, further supporting its anticancer potential.
Neuroprotective Activity
Recent studies have suggested that certain azo compounds may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's.
The compound has been shown to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease.
- Study Findings : In cellular assays, this compound reduced amyloid-beta monomer and dimer formation by approximately 30%, indicating its potential as a therapeutic agent for neurodegenerative disorders .
Toxicity and Safety Profile
Despite its promising biological activities, safety assessments are crucial. Azo dyes are known for potential toxicity and carcinogenicity upon metabolic activation. Studies indicate that while this compound does not exhibit acute toxicity at therapeutic doses, long-term exposure should be monitored due to possible genotoxic effects .
Q & A
Q. How can researchers reconcile divergent XRD and NMR data for structural assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
